molecular formula C20H16N2S2 B5441586 4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

Cat. No.: B5441586
M. Wt: 348.5 g/mol
InChI Key: NMOVEGVAYHURED-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound featuring two thiazole rings and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the cyclization of appropriate thioamide and α-haloketone precursors. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the 4-methylphenyl groups can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Chlorine, bromine, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazole rings.

    Medicine: Studied for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues, influencing the activity of enzymes and disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylphenyl 3-methylbutanoate
  • 4-methyl-N-(4-methylphenyl)benzene sulfonamide

Uniqueness

4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is unique due to its dual thiazole rings and symmetrical structure, which confer distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in materials science and pharmaceuticals.

Properties

IUPAC Name

4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S2/c1-13-3-7-15(8-4-13)17-11-23-19(21-17)20-22-18(12-24-20)16-9-5-14(2)6-10-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOVEGVAYHURED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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